4-Methylisophthalic acid
Overview
Description
4-Methylisophthalic acid is an organic compound with the molecular formula C₉H₈O₄. It is a derivative of isophthalic acid, where a methyl group is substituted at the fourth position of the benzene ring. This compound is a white solid and is primarily used in the synthesis of various polymers and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylisophthalic acid can be synthesized through several methods. One common method involves the oxidation of 4-methylbenzene-1,3-dicarboxylic acid using potassium permanganate in an alkaline medium. Another method involves the hydrolysis of 4-methylisophthalonitrile in the presence of sulfuric acid .
Industrial Production Methods
In industrial settings, this compound is typically produced by the catalytic oxidation of 4-methyl-m-xylene using air or oxygen in the presence of a cobalt-manganese catalyst. This method is efficient and yields high purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylisophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-carboxybenzene-1,3-dicarboxylic acid.
Reduction: It can be reduced to form 4-methylisophthalic aldehyde.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.
Major Products Formed
Oxidation: 4-Carboxybenzene-1,3-dicarboxylic acid.
Reduction: 4-Methylisophthalic aldehyde.
Substitution: 4-Nitro-4-methylisophthalic acid and 4-Sulfo-4-methylisophthalic acid.
Scientific Research Applications
4-Methylisophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers and resins.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of high-performance materials, such as polyesters and polyamides.
Mechanism of Action
The mechanism of action of 4-Methylisophthalic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function .
Comparison with Similar Compounds
4-Methylisophthalic acid is similar to other isophthalic acid derivatives, such as:
Isophthalic acid: Lacks the methyl group at the fourth position.
Terephthalic acid: Has carboxylic acid groups at the para positions.
Phthalic acid: Has carboxylic acid groups at the ortho positions.
Uniqueness
The presence of the methyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its non-methylated counterparts. This makes it particularly useful in the synthesis of specialized polymers and resins .
Biological Activity
4-Methylisophthalic acid (MIA), a derivative of isophthalic acid, is an aromatic dicarboxylic acid characterized by the presence of a methyl group at the 4-position relative to one of its carboxylic acid groups. While the biological activity of MIA has not been extensively studied, it shares structural similarities with other compounds in the isophthalic acid family, which have demonstrated various biological properties. This article explores the potential biological activities of MIA, including antimicrobial, cytotoxic, and coordination complex formation properties.
This compound has the molecular formula CHO and a molecular weight of 180.16 g/mol. Its structure includes two carboxylic acid groups (COOH) attached to a benzene ring, along with a methyl group (CH):
- Molecular Formula : CHO
- Molecular Weight : 180.16 g/mol
- Appearance : Colorless solid
The unique positioning of the methyl group influences its reactivity and potential applications in various fields, particularly in materials science and organic synthesis.
Coordination Complex Formation
This compound has been shown to form coordination complexes with various metal ions. These complexes can exhibit interesting properties useful in catalysis and materials science:
- Metal Coordination : MIA can act as a ligand in coordination polymers with metal ions such as cadmium, leading to materials with unique structural and functional properties .
- Applications in Material Science : The ability of MIA to form stable complexes makes it a candidate for developing new materials for applications such as gas storage, separation processes, and catalysis .
Synthesis and Characterization
Several studies have focused on synthesizing MIA through various methods. One notable method involves the oxidation of pseudocumene with molecular oxygen in acetic acid, yielding MIA alongside methylterephthalic acid . This synthesis pathway highlights the compound's accessibility for further research.
Biological Activity Studies
A study on related compounds demonstrated that certain isophthalic acid derivatives exhibited significant biological activities. For example, extracts from fungal biomass containing these derivatives were found to possess antimicrobial properties against molds, yeasts, and bacteria . Although specific studies on MIA are scarce, these findings suggest that similar investigations could yield valuable insights into its potential applications.
Data Tables
The following tables summarize key findings related to the biological activity and chemical properties of this compound:
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 180.16 g/mol |
Appearance | Colorless solid |
Antimicrobial Activity | Potential (related compounds) |
Cytotoxic Activity | Potential (related compounds) |
Related Compounds Comparison
Compound | Antimicrobial Activity | Cytotoxic Activity | Coordination Potential |
---|---|---|---|
Isophthalic Acid | Moderate | Low | Yes |
Terephthalic Acid | Low | Moderate | Yes |
This compound | Potential | Potential | Yes |
Properties
IUPAC Name |
4-methylbenzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWSHHILERSSLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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